![molecular formula C27H25N5O3S B2771647 2-((4-(Benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 2034378-40-8](/img/structure/B2771647.png)
2-((4-(Benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(Benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C27H25N5O3S and its molecular weight is 499.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone (CAS Number: 2034378-40-8) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
The molecular formula of the compound is C27H25N5O3S, with a molecular weight of 499.6 g/mol. The structure features a benzo[d][1,3]dioxole moiety, a quinazoline ring, and a phenylpiperazine group, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole and quinazoline derivatives. For instance, a study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole and evaluated their cytotoxic effects on cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast). The results indicated significant antitumor activity with some compounds exhibiting IC50 values lower than standard drugs like doxorubicin .
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HepG2 | 2.38 | |
Compound B | HCT116 | 1.54 | |
Doxorubicin | HepG2 | 7.46 | |
Compound C | MCF7 | 4.52 | |
Doxorubicin | MCF7 | 4.56 |
The mechanisms underlying the anticancer effects include:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Studies have shown that these compounds can induce apoptosis in cancer cells through pathways involving proteins like Bax and Bcl-2.
- Cell Cycle Arrest : Analysis indicates that treated cells exhibit alterations in cell cycle progression, leading to increased apoptosis rates.
Case Studies
A notable case study involved the synthesis and testing of various derivatives based on the benzo[d][1,3]dioxole framework. These derivatives were subjected to SRB assays to assess their cytotoxicity against multiple cancer cell lines, revealing promising results that warrant further investigation into their structure-activity relationships .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties by inhibiting key signaling pathways involved in tumor growth. The compound has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial for the proliferation of various cancer cells. In vitro studies have demonstrated that it can reduce cell viability and induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Anticonvulsant Effects
The compound has been evaluated for anticonvulsant activity, with studies indicating that it may modulate neurotransmitter systems involved in seizure activity. Initial screening using pentylenetetrazole-induced seizure models showed promising results, where the compound exhibited protective effects comparable to standard anticonvulsants like phenytoin . Further structure-activity relationship (SAR) studies are necessary to optimize its efficacy and minimize toxicity.
Neuroprotective Properties
Due to its ability to cross the blood-brain barrier, this compound may also possess neuroprotective effects. Research has suggested that it could mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases. Preclinical studies focusing on models of Alzheimer's disease have shown that derivatives of quinazoline can improve cognitive function and reduce amyloid plaque formation .
Case Studies
Propiedades
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3S/c33-25(32-14-12-31(13-15-32)20-6-2-1-3-7-20)17-36-27-29-22-9-5-4-8-21(22)26(30-27)28-19-10-11-23-24(16-19)35-18-34-23/h1-11,16H,12-15,17-18H2,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHNGQHNDLRHQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4C(=N3)NC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.